N,N-diethyl-2-fluoropyridin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1564483-38-0 |
|---|---|
Molecular Formula |
C9H13FN2 |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N,N-diethyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H13FN2/c1-3-12(4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
SIAVJAANHTWZJF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=NC=C1)F |
Canonical SMILES |
CCN(CC)C1=CC(=NC=C1)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 2 Fluoropyridin 4 Amine
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification:This final section would have presented the infrared (IR) and Raman spectra of N,N-diethyl-2-fluoropyridin-4-amine. The characteristic vibrational frequencies for the C-F bond, the aromatic C-N and C=C stretching modes of the pyridine (B92270) ring, and the C-N and C-H stretching and bending modes of the diethylamino group would have been identified and assigned.
The absence of empirical data for this compound in the searched scientific literature and databases prevents the creation of the requested in-depth article. It is possible that the compound is novel, has been synthesized but not yet fully characterized, or that the characterization data exists in proprietary databases that are not publicly accessible.
Reactivity and Mechanistic Investigations of N,n Diethyl 2 Fluoropyridin 4 Amine
Nucleophilic Substitution Reactions at the Pyridine (B92270) Core
The pyridine ring in N,N-diethyl-2-fluoropyridin-4-amine is susceptible to nucleophilic attack, particularly at the carbon atoms bearing the fluorine and at the positions ortho and para to the ring nitrogen.
Photochemical reactions can induce transformations in pyridine derivatives. For instance, irradiation of 2-fluoropyridine (B1216828) in the presence of aliphatic amines like t-butylamine and diethylamine (B46881) leads to a nucleophilic displacement of the fluorine atom, resulting in the corresponding 2-alkylaminopyridines. rsc.org Pyridine itself, when irradiated with diethylamine or triethylamine, undergoes substitution at the 2- and 4-positions. rsc.org This suggests that this compound could potentially undergo similar photochemical nucleophilic substitutions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for 2-fluoropyridines. nih.gov The fluorine atom at the 2-position is a good leaving group, and its displacement is often faster than that of other halogens like chlorine. researchgate.net For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). researchgate.net This enhanced reactivity allows for SNAr reactions to occur under mild conditions with a variety of nucleophiles, including those derived from alcohols, phenols, amines, and thiols. nih.gov An efficient, catalyst-free method for the synthesis of 2-aminopyridine (B139424) derivatives has been developed through the nucleophilic substitution of 2-fluoropyridine with acetamidine (B91507) hydrochloride. rsc.org
Table 1: Comparison of Nucleophilic Substitution Reactivity in 2-Halopyridines
| Halogen at C2 | Relative Reactivity with NaOEt |
| Fluorine | 320 |
| Chlorine | 1 |
This table illustrates the significantly higher reactivity of 2-fluoropyridine compared to 2-chloropyridine in nucleophilic substitution reactions.
Aminopyridines can undergo rearrangement reactions. One notable example is the Dimroth rearrangement, which typically involves the isomerization of N-substituted pyridinamines. While not directly documented for this compound, related structures like 3-halo-4-aminopyridines have been shown to undergo rearrangement upon reaction with acyl chlorides, leading to the formation of pyridin-4-yl α-substituted acetamides through a presumed N-acylated intermediate that reacts intramolecularly via nucleophilic aromatic substitution. acs.org The acetylation of 3- and 4-aminopyridines is thought to proceed through a ring N-acetyl intermediate, whereas for 2-aminopyridines, direct acetylation at the amino nitrogen is the rate-determining step. publish.csiro.au Another type of rearrangement has been observed in the oxidation of 1-amino-3,4,5,6-tetraphenylpyrid-2(1H)-one, which results in a new decarbonylation reaction to form tetraphenylpyridazine. rsc.org
Reactions Involving the Fluorine Atom
The fluorine atom at the 2-position is a focal point of the molecule's reactivity, participating in bond activation and directing the course of reactions.
Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a significant reaction for fluorinated pyridines. acs.org Catalytic systems, often employing transition metals like nickel or ruthenium, have been developed for this purpose. chemrxiv.orgacs.org For instance, a nickel(0) complex has been shown to be an efficient precatalyst for the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines at the 2- and 6-positions under mild conditions. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that the process can initiate with C-F bond activation. chemrxiv.org Zirconocene-based catalysts have also been employed for the hydrodefluorination of pentafluoropyridine, showing selectivity for the 4-position. researchgate.net Furthermore, catalyst-free methods using reagents like sodium borohydride (B1222165) have been developed for the hydrodefluorination of perfluoroarenes. nih.gov The activation of the C-F bond is a critical step in these transformations and has been the subject of extensive research. acs.orgbaranlab.org
The fluorine atom exerts a strong electron-withdrawing inductive effect, which significantly influences the reactivity of the pyridine ring. nih.gov This effect makes the carbon atom to which it is attached (C2) highly electrophilic and susceptible to nucleophilic attack. In nucleophilic aromatic substitution reactions, the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thus accelerating the reaction. researchgate.net The position of the fluorine atom also directs the regioselectivity of reactions. For example, in the hydrodefluorination of polyfluorinated pyridines, the presence of a fluorine atom at the 3-position can facilitate the removal of a fluorine atom at the 2-position. chemrxiv.org The unique properties of the C-F bond can lead to chemoselective reactions that are complementary to C-H or C-X bond functionalization. baranlab.org
Reactivity of the N,N-Diethylamino Moiety
Quaternization and Amine-Based Reactivity
The quaternization of pyridines is a fundamental reaction, often utilized to modify the electronic properties of the ring or to introduce functional groups. For this compound, the nitrogen atom of the diethylamino group and the pyridine ring nitrogen are both potential sites for alkylation. The outcome of such a reaction would be influenced by the nucleophilicity of these two centers. The electron-donating nature of the diethylamino group at the 4-position increases the electron density of the pyridine ring, which should, in principle, enhance the nucleophilicity of the ring nitrogen. However, the electron-withdrawing inductive effect of the fluorine atom at the 2-position would counteract this, reducing the basicity and nucleophilicity of the ring nitrogen.
In the broader context of 4-dialkylaminopyridines, such as the well-known 4-(N,N-dimethylamino)pyridine (DMAP), the ring nitrogen is the primary site of quaternization due to resonance stabilization of the resulting pyridinium (B92312) salt. It is plausible that this compound would follow a similar pattern, with alkylating agents reacting at the ring nitrogen. However, without specific experimental data, any discussion on reaction rates, yields, and the potential for competitive N-alkylation at the exocyclic diethylamino group remains speculative.
Detailed research findings, including data tables of reaction conditions and outcomes for the quaternization of this compound, are not available in the surveyed literature.
Exploration of Regioselectivity and Chemoselectivity in Chemical Transformations
The study of regioselectivity and chemoselectivity in the chemical transformations of this compound would be critical for its application as a synthetic building block. The molecule possesses multiple reactive sites: the pyridine ring, which can undergo electrophilic or nucleophilic substitution, the reactive C-F bond, and the diethylamino group.
One of the key areas of interest would be nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen. The presence of the electron-donating diethylamino group at the 4-position would further influence the regioselectivity of such reactions. In di-substituted pyridines, the position of substitution is often directed by the interplay of the electronic effects of the existing substituents.
For instance, in reactions with strong nucleophiles, it is conceivable that the fluorine atom could be displaced. The regioselectivity of such a reaction on a similar, yet different, scaffold like 2,4-dichloropyridine (B17371) has been shown to be influenced by the nature of the nucleophile and the reaction conditions. However, direct extrapolation to this compound is not scientifically rigorous without supporting experimental evidence.
Furthermore, the chemoselectivity of reactions—distinguishing between reaction at the C-F bond versus reaction at the diethylamino group or the pyridine ring itself—is another area where specific research is currently lacking. For example, under certain conditions, electrophilic attack could potentially occur at the electron-rich pyridine ring or the exocyclic amine.
Interactive data tables detailing the regioselective and chemoselective outcomes of various chemical transformations of this compound cannot be generated due to the absence of published research data.
Theoretical and Computational Chemistry Studies on N,n Diethyl 2 Fluoropyridin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the distribution of electrons, molecular orbital energies, and other properties that govern the reactivity of N,N-diethyl-2-fluoropyridin-4-amine.
The structure of this compound features a pyridine (B92270) ring substituted with a fluorine atom at the 2-position and a diethylamino group at the 4-position. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect. Conversely, the diethylamino group is a strong electron-donating group, capable of donating electron density into the pyridine ring's π-system through resonance. DFT calculations are essential to quantify the net effect of these opposing electronic influences on the geometry and charge distribution of the molecule. mdpi.com
For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory can be used to optimize the molecular geometry and calculate various electronic properties. mdpi.com The results would likely show a slight pyramidalization of the nitrogen atom in the diethylamino group and specific bond length alterations within the pyridine ring, reflecting the electronic push-pull nature of the substituents.
Table 1: Calculated Electronic Properties of Substituted Pyridines
| Property | 4-Aminopyridine | 2-Fluoropyridine (B1216828) | N,N-Dimethylpyridin-4-amine |
|---|---|---|---|
| Dipole Moment (Debye) | ~3.5 | ~2.9 | ~4.3 |
Note: The values in this table are representative and based on computational studies of related pyridine derivatives to illustrate expected trends.
One of the most powerful applications of DFT is in the exploration of chemical reaction mechanisms. By mapping the potential energy surface, it is possible to identify stable intermediates, and more importantly, the transition states that connect them. This allows for the prediction of the most likely reaction pathways and the calculation of activation energy barriers.
For this compound, a key reaction pathway of interest is nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atom at the 2-position makes this carbon atom susceptible to attack by nucleophiles. nih.govstackexchange.com The reaction of 2-fluoropyridine with a nucleophile like sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the activating effect of the fluorine substituent. nih.gov The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. libretexts.org
DFT calculations can be employed to model the entire SNAr reaction profile. This involves:
Locating the Transition State (TS): The geometry of the transition state for the nucleophilic attack on the C2 carbon is determined. This is the highest point on the minimum energy path between reactants and the Meisenheimer intermediate.
Characterizing the Intermediate: The structure and stability of the Meisenheimer complex are calculated. For attack at the 2-position, the negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization. stackexchange.com
Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier, which is directly related to the reaction rate.
Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. wikipedia.org It corresponds to the enthalpy change upon homolytic cleavage of a bond in the gas phase. The C–F bond is known to be one of the strongest single bonds in organic chemistry, with a BDE often exceeding 115 kcal/mol. wikipedia.orgstackexchange.com This high strength contributes to the chemical stability of many fluorinated compounds. alfa-chemistry.com DFT calculations can provide reliable estimates of BDEs, which are crucial for understanding thermal stability and potential degradation pathways. For this compound, the BDE of the C2-F bond is expected to be high, making its cleavage difficult under normal conditions. nih.gov
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the following characteristics of the FMOs can be predicted:
HOMO: Due to the powerful electron-donating nature of the diethylamino group, the HOMO is expected to have significant electron density localized on the amino nitrogen and the π-system of the pyridine ring.
LUMO: The LUMO is likely to be a π* orbital of the pyridine ring, with its energy lowered by the electron-withdrawing fluorine atom. The electron density of the LUMO would be concentrated around the C2 and C6 positions of the ring.
HOMO-LUMO Gap: The presence of both strong donating and withdrawing groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyridine, suggesting enhanced reactivity. nih.govresearchgate.net
Table 2: Representative BDE and FMO Energy Values for Substituted Pyridines
| Parameter | Value | Computational Method |
|---|---|---|
| C-F Bond Dissociation Energy (kcal/mol) | ~125 | DFT (Typical for Aryl Fluorides) |
| C-N (amino) Bond Dissociation Energy (kcal/mol) | ~80-90 | DFT (Typical for Aryl Amines) |
| HOMO Energy (eV) | -5.5 to -6.5 | DFT/B3LYP |
| LUMO Energy (eV) | -0.5 to -1.5 | DFT/B3LYP |
Note: These values are illustrative estimates based on published data for structurally related molecules. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals conformational changes and intermolecular interactions. arxiv.org
For this compound, MD simulations can be used to explore several key aspects:
Conformational Flexibility: The two ethyl groups of the diethylamino substituent are flexible and can rotate around the C-N and C-C bonds. MD simulations can determine the preferred conformations of these groups and the energy barriers for their rotation. Studies on related N,N-dialkylaminopyridines show that steric hindrance can influence the planarity of the amino group with respect to the aromatic ring. rsc.orgresearchgate.net
Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other and with solvent molecules. The fluorine atom can participate in weak C-F···H hydrogen bonds and other dipole-dipole interactions. nih.gov The aromatic ring can engage in π-π stacking, although the presence of the bulky diethylamino group may sterically hinder this. nih.gov The pyridine nitrogen atom can act as a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of the local molecular environment.
The combination of a fluorinated aromatic ring and an amino group can lead to complex interaction patterns. The fluorinated ring can interact attractively with electron-rich π-systems, while the diethylamino group can form hydrogen bonds in protic solvents. researchgate.netresearchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Design
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. The goal is to develop a mathematical equation that can predict the reactivity of new, unsynthesized molecules. iapchem.org
To build a QSRR model for a series of substituted 2-fluoropyridin-4-amines, one would typically follow these steps:
Dataset Assembly: A set of molecules with varying substituents would be synthesized or computationally designed. Their reactivity in a specific reaction (e.g., rate constant for an SNAr reaction) would be measured or calculated.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as:
Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.
Steric Descriptors: Molecular volume, surface area, specific parameters describing the size of substituents (e.g., Taft or Charton parameters).
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Thermodynamic Descriptors: Heat of formation, solvation energy.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to find the best correlation between a subset of descriptors and the observed reactivity.
Model Validation: The predictive power of the model is rigorously tested using external validation sets or cross-validation techniques.
For this compound and its analogs, a QSRR model could be developed to predict, for example, their efficacy as catalysts or their rate of reaction with a biological nucleophile. Such models are invaluable in medicinal chemistry and materials science for the rational design of new molecules with desired properties, allowing researchers to prioritize synthetic efforts on the most promising candidates. nih.govcore.ac.uk
Strategic Applications and Research Frontiers of N,n Diethyl 2 Fluoropyridin 4 Amine
Role as a Key Intermediate in Complex Chemical Syntheses
N,N-diethyl-2-fluoropyridin-4-amine serves as a versatile building block in organic synthesis, providing access to a wide array of more complex molecular architectures. The reactivity of both the fluorine atom and the diethylamino group can be strategically exploited to construct advanced heterocyclic systems and to serve as a precursor for specialized chemical tools.
Building Block for Advanced Heterocyclic Scaffolds and Ring Systems
The pyridine (B92270) core is a ubiquitous motif in pharmaceuticals and functional materials. The substituents on this compound allow for its elaboration into more complex heterocyclic structures. The fluorine atom at the 2-position is a particularly useful handle for synthetic modification. As a leaving group, it can be displaced by various nucleophiles in SNAr (nucleophilic aromatic substitution) reactions, a common strategy for building molecular complexity.
Furthermore, the diethylamino group at the 4-position can direct metallation reactions to the adjacent 3- and 5-positions of the pyridine ring, enabling the introduction of additional functional groups through reactions with electrophiles. This directed ortho-metallation is a powerful tool for creating highly substituted pyridines, which are often challenging to synthesize by other means. The combination of these reactive sites makes this compound a valuable starting material for the synthesis of novel polycyclic and polyfunctionalized heterocyclic compounds.
Precursor for Specialized Reagents and Ligands in Organic Synthesis
The unique electronic and steric properties of this compound make it an attractive precursor for the synthesis of specialized reagents and ligands. The nitrogen atom of the pyridine ring and the nitrogen of the diethylamino group can both act as coordination sites for metal ions. This allows for the design of bidentate or monodentate ligands with tunable electronic properties, influenced by the electron-donating diethylamino group and the electron-withdrawing fluorine atom.
Such ligands can be employed in transition metal catalysis. For instance, palladium complexes bearing pyridine-based ligands have been shown to be effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov The specific substitution pattern of this compound could lead to catalysts with unique reactivity and selectivity. Additionally, the amino group can be further functionalized to introduce other coordinating groups, leading to the development of novel chelating ligands for a variety of catalytic applications. mdpi.com
Applications in Materials Science for Novel Compound Development
While specific applications of this compound in materials science are not yet widely reported, its structural features suggest potential in this area. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, such as thermal stability, lipophilicity, and metabolic stability. These properties are highly desirable in the design of advanced materials.
The compound could potentially be used as a monomer or a precursor for the synthesis of fluorinated polymers or organic electronic materials. The presence of the polar amino group and the pyridine ring could also impart interesting self-assembly properties, leading to the formation of ordered structures with potential applications in optoelectronics or sensor technology. The related compound (Z)-N,N-diethyl-2-fluorohept-2-en-1-amine highlights the interest in fluorinated amine structures in chemical databases for materials research. nih.gov
Catalysis Research as a Ligand or Organocatalyst
The utility of this compound in catalysis research is a promising area of exploration. Its ability to act as a ligand for transition metals is a key feature, as is its potential to function as an organocatalyst.
Design and Synthesis of Metal-Organic Frameworks or Coordination Complexes
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. libretexts.org The design of new MOFs with tailored properties is an active area of research. Pyridine derivatives are commonly used as ligands in the synthesis of MOFs. nih.govnih.gov
This compound, with its potential coordination sites, could be employed as a ligand to construct novel MOFs. The fluorine and diethylamino substituents would be expected to influence the resulting framework's topology, porosity, and surface chemistry. This could lead to materials with applications in gas storage, separation, and heterogeneous catalysis. The synthesis of coordination complexes with various metal ions could also be explored, potentially yielding catalysts with unique activities. nih.gov
Development of Chemical Probes for Academic Research Applications
Chemical probes are small molecules used to study biological processes in a cellular or in vivo setting. While there is no direct evidence of this compound being used as a chemical probe, its structure possesses features that could be exploited for this purpose. The dialkylaminopyridine scaffold is present in some fluorescent dyes. The introduction of a fluorine atom could modulate the photophysical properties of such dyes, potentially leading to probes with improved characteristics.
Furthermore, the compound could serve as a starting point for the synthesis of more complex molecules designed to interact with specific biological targets. The reactivity of the fluorine atom allows for the attachment of reporter groups or reactive functionalities for target identification. The development of derivatives of this compound could lead to new tools for chemical biology research.
Incorporation into Radiolabeled Compounds for Research Imaging Agent Design (Focus on synthesis and chemical properties, not biological evaluation)
The development of radiolabeled compounds for positron emission tomography (PET) is a critical area of research for non-invasive imaging in medicine. The introduction of a fluorine-18 (B77423) ([¹⁸F]) atom into a molecule allows it to be detected by a PET scanner. The synthesis of such agents often involves the late-stage introduction of the [¹⁸F]fluoride. While direct studies on this compound as a radiolabeled agent are not extensively detailed in the provided literature, the synthesis and radiolabeling of structurally similar compounds, such as fluorinated pyrazolo[1,5-a]pyrimidin-7-amines, provide a strong basis for its potential application. nih.govnih.gov
The synthesis of precursors for radiolabeling is a key step. For analogous compounds, this often involves multi-step sequences to construct the core heterocyclic structure. For instance, the synthesis of related pyrimidine-based structures has been achieved through the reaction of a chlorinated precursor with an appropriate amine. nih.gov A plausible synthetic route to an [¹⁸F]-labeled version of this compound would likely involve a nucleophilic aromatic substitution (SNAᵣ) reaction on a di-substituted pyridine ring.
A potential precursor for the radiosynthesis of [¹⁸F]this compound could be a molecule like N,N-diethyl-2-nitropyridin-4-amine. The nitro group can serve as a leaving group for the introduction of [¹⁸F]fluoride. The general process for such a radiolabeling reaction is outlined below:
| Step | Description |
| 1. Precursor Synthesis | Synthesis of a suitable precursor, such as a nitro- or other leaving group-substituted pyridine derivative. |
| 2. [¹⁸F]Fluoride Production | Production of [¹⁸F]fluoride via cyclotron bombardment of [¹⁸O]water. |
| 3. Radiolabeling Reaction | Reaction of the precursor with [¹⁸F]fluoride, typically in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in an aprotic solvent at elevated temperature. |
| 4. Purification | Purification of the radiolabeled product from unreacted [¹⁸F]fluoride and the precursor molecule, usually by high-performance liquid chromatography (HPLC). |
The chemical properties of the resulting radiolabeled compound are crucial for its potential as an imaging agent. The presence of the diethylamino group and the fluorine atom will influence its lipophilicity (logP), which is a key factor in its ability to cross cell membranes, including the blood-brain barrier. The logP values for similar F-18 labeled pyrazolo[1,5-a]pyrimidin-7-amines were found to be in the range of approximately 2.2 to 2.8. nih.govnih.gov
Contributions to Fundamental Organic Reaction Development and Methodology Advancement
While specific research detailing the use of this compound in the development of new organic reactions is not prominent, its structure suggests several potential applications in advancing synthetic methodologies. The field of organic synthesis is continually seeking more efficient and selective methods for constructing molecular bonds, particularly carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. nih.gov
The this compound molecule possesses distinct reactive sites that can be exploited in reaction development:
The Diethylamino Group: This group is a nucleophilic center and can participate in a variety of reactions. Its presence can also direct reactions to specific positions on the pyridine ring.
The Fluorine Atom: The C-F bond is the strongest single bond to carbon, yet under certain conditions, the fluorine can act as a leaving group in nucleophilic aromatic substitution reactions. This is particularly true when the pyridine ring is activated by electron-withdrawing groups or through coordination to a metal center.
The Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base or a ligand for metal catalysts. This can influence the reactivity of the entire molecule.
The bifunctional nature of aminopyridine derivatives, combining nucleophilicity with the potential for further transformation, makes them valuable platforms in synthetic chemistry. nih.gov For instance, related N-aminopyridinium salts have emerged as versatile reagents in photoredox and metal-catalyzed reactions, acting as sources of nitrogen-centered radicals. nih.gov While this compound is not an N-aminopyridinium salt, its aminopyridine core is a foundational element in such reactive species.
The development of novel C-N bond-forming reactions is a central theme in modern organic synthesis. nih.gov The reactivity of fluorinated pyridines like this compound could be harnessed in transition metal-catalyzed cross-coupling reactions. For example, the fluorine atom could potentially be displaced by various nucleophiles in the presence of a suitable catalyst, providing a route to a range of 2-substituted 4-(diethylamino)pyridines.
| Potential Reaction Type | Role of this compound |
| Nucleophilic Aromatic Substitution | The fluorine atom can be displaced by strong nucleophiles. |
| Metal-Catalyzed Cross-Coupling | The C-F bond could potentially be activated by a transition metal catalyst for coupling with other organic fragments. |
| Directed Ortho-Metalation | The diethylamino group could direct lithiation or other metalation to the C3 position of the pyridine ring, allowing for further functionalization. |
The exploration of the reactivity of this compound and related compounds could lead to the discovery of new synthetic transformations and provide more efficient pathways to valuable chemical entities.
Future Perspectives and Emerging Research Directions
Exploration of Sustainable and Green Synthesis Routes for Fluorinated Aminopyridines
The synthesis of fluorinated pyridines has traditionally relied on methods that can be harsh and environmentally taxing. google.com However, the future of synthesizing compounds like N,N-diethyl-2-fluoropyridin-4-amine lies in the adoption of greener and more sustainable practices.
One promising avenue is the development of one-pot, multicomponent reactions. rsc.org These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, are inherently more efficient by reducing the number of synthetic steps, minimizing solvent waste, and saving energy. rsc.org Research into environmentally benign multicomponent reactions for the regioselective synthesis of fluorinated 2-aminopyridines has shown the potential of this approach. rsc.org
Another key area is the use of safer and more cost-effective reagents. For instance, recent breakthroughs have demonstrated the conversion of readily available thiols and disulfides into sulfonyl fluorides using less toxic reagents, a process that generates only non-toxic salts as by-products. eurekalert.orgsciencedaily.com This approach aligns with the principles of green chemistry and could be adapted for the synthesis of various fluorinated heterocyclic compounds. eurekalert.orgsciencedaily.com
Furthermore, the development of novel synthesis techniques that occur at room temperature and utilize eco-friendly solvents, such as ethanol-water mixtures, is gaining traction. ijcrcps.com These methods not only reduce the energy consumption associated with heating but also minimize the use of volatile and hazardous organic solvents. ijcrcps.com The exploration of such techniques for the production of this compound could significantly improve its environmental footprint.
| Feature | Description |
| Catalyst | Rh(III)-based catalysts have shown efficacy in the C-H functionalization approach for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov |
| Starting Materials | Pyridine (B92270) N-oxides are versatile starting materials that can be converted to 2-pyridyltrialkylammonium salts, which serve as effective precursors for 2-fluoropyridines. acs.org |
| Reaction Type | An environmentally friendly one-pot, multi-component reaction has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) compounds. rsc.org |
| Reagents | The use of Selectfluor® allows for the electrophilic fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines. nih.gov |
Development of Novel Reactivity Profiles and Catalytic Applications
The fluorine atom in this compound significantly influences its reactivity, making it a valuable building block for creating more complex molecules. The high electronegativity of fluorine accelerates nucleophilic aromatic substitution (SNAr) reactions, making 2-fluoropyridines more reactive than their chloro- or bromo-analogs. nih.govacs.org
Future research will likely focus on expanding the scope of these SNAr reactions, exploring a wider range of nucleophiles to generate diverse libraries of substituted aminopyridines. The development of tandem C-H fluorination and SNAr reactions presents a powerful strategy for the late-stage functionalization of complex molecules, offering a more direct and efficient route to novel compounds. nih.govacs.org
The catalytic applications of fluorinated aminopyridines are also a burgeoning area of investigation. The unique electronic properties imparted by the fluorine atom can modulate the catalytic activity of metal complexes incorporating these ligands. This opens up possibilities for designing new catalysts for a variety of organic transformations.
| Reaction Type | Reagents/Catalysts | Key Findings |
| Rh(III)-Catalyzed C-H Functionalization | [Cp*RhCl2]2/metal acetate | Enables the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles | 2-Fluoropyridines are highly reactive electrophiles, allowing for substitution with a broad range of nucleophiles. nih.govacs.org |
| Electrophilic Fluorination | Selectfluor® | Effective for the fluorination of 1,2-dihydropyridines. nih.gov |
| Nucleophilic Fluorination of Pyridine N-oxides | Fluoride (B91410) ions | Provides a method for producing meta-fluorinated pyridines. nih.govrsc.orgsnmjournals.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net
The automated synthesis of radiolabeled compounds, such as [18F]nifene, has demonstrated the potential of these platforms to reduce manual intervention and radiation exposure while increasing product yield and purity. uchicago.edu This approach is directly applicable to the synthesis of 18F-labeled analogs of this compound for applications in positron emission tomography (PET) imaging. acs.org
Future research will focus on developing robust and versatile flow chemistry setups for the multi-step synthesis of complex fluorinated aminopyridines. The use of in-line purification techniques, such as packed columns, can further streamline the process and deliver high-purity products. researchgate.net
Advanced Characterization Techniques for Elucidating Complex Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The study of complex reaction intermediates often requires the use of advanced characterization techniques.
For instance, understanding the mechanism of fluorinated monomer insertion in polyketide biosynthesis has been advanced by studies that elucidated the role of different enzyme domains and the formation of covalent intermediates. nih.gov While not directly involving this compound, this research highlights the importance of mechanistic studies in the broader field of fluorine chemistry.
The reactivity of related compounds, such as 4-aminopyridine, with halogens has been investigated to understand the formation of charge-transfer complexes and ionic species. acs.org Similar studies on this compound could provide valuable insights into its interaction with various reagents and help in predicting its reactivity in different chemical environments. Future research will likely employ a combination of spectroscopic techniques (NMR, IR, MS) and computational modeling to identify and characterize transient intermediates in the synthesis and reactions of fluorinated aminopyridines.
Q & A
Q. Table 1. Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Solvent | DMF | Minimizes nucleophile deactivation |
| Base | K₂CO₃ | Prevents over-alkylation |
| Temperature | 70°C | Balances kinetics and selectivity |
| Purification | Column chromatography | Removes diethylated impurities |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Basic Question
A multi-technique approach is critical for structural confirmation:
- ¹H/¹³C NMR :
- NMR Shifts : The fluorine atom at C2 deshields adjacent protons (C3-H and C5-H), causing downfield shifts (δ 8.2–8.5 ppm). Diethylamino groups show triplet splitting (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) .
- X-ray crystallography : Resolves conformational ambiguities (e.g., dihedral angles between pyridine and substituents). For analogs, dihedral angles of 12–86° between pyridine and aryl groups are common .
- IR spectroscopy : N-H stretches (if present) at ~3400 cm⁻¹ and C-F stretches at 1220–1280 cm⁻¹ confirm functional groups .
How can researchers resolve contradictions in reported biological activities of fluorinated pyridine derivatives like this compound across different studies?
Advanced Question
Contradictions often arise from structural polymorphism or assay variability. Methodological solutions include:
- Polymorph screening : Use X-ray crystallography to identify conformational differences (e.g., dihedral angles or hydrogen-bonding networks) that alter bioactivity .
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., pH, solvent) to isolate structural effects .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of fluorine positioning on binding affinity .
What strategies are recommended for analyzing the impact of substituent positioning (e.g., fluorine at C2 vs. C3) on the electronic properties and reactivity of this compound?
Advanced Question
Substituent positioning alters electron density and steric effects:
- Hammett constants : Fluorine at C2 (meta to amino group) exerts stronger electron-withdrawing effects, reducing nucleophilicity at C4 .
- X-ray crystallography : Compare bond lengths and angles. For example, C-F bond elongation (1.34 Å vs. 1.30 Å) may indicate resonance stabilization .
- Electrochemical analysis : Cyclic voltammetry quantifies redox potentials influenced by substituent electronic effects .
Q. Table 2. Substituent Effects on Pyridine Derivatives
| Substituent Position | Electronic Effect (Hammett σ) | Observed Reactivity Trend |
|---|---|---|
| C2-Fluorine | σₘ = 0.34 | Reduced alkylation at C4 |
| C3-Fluorine | σₚ = 0.06 | Enhanced electrophilic substitution |
What are the common side reactions encountered during the alkylation of 2-fluoropyridin-4-amine derivatives, and how can they be minimized?
Basic Question
Common side reactions include:
- Over-alkylation : Dialkylation at the amino group. Mitigated by using a stoichiometric excess of the amine or bulky bases (e.g., DBU) .
- Ring halogenation : Fluorine displacement under harsh conditions. Avoided by maintaining reaction temperatures <80°C .
- Oxidation : Formation of N-oxide byproducts. Prevented by conducting reactions under inert atmospheres (N₂/Ar) .
How does the crystal packing and intermolecular interactions of this compound influence its stability and solubility in different solvents?
Advanced Question
Crystal packing analysis reveals:
- Intermolecular interactions : Weak C-H···F and C-H···π bonds stabilize the lattice, reducing solubility in nonpolar solvents .
- Hydrophobic pockets : Diethyl groups create nonpolar regions, enhancing solubility in chloroform or DCM .
- Thermal stability : Stronger hydrogen-bonding networks (e.g., N-H···N) correlate with higher melting points .
Q. Table 3. Solubility and Stability Trends
| Solvent | Solubility (mg/mL) | Dominant Interaction |
|---|---|---|
| Water | <0.1 | Dipole-Fluorine |
| Chloroform | 15–20 | C-H···π |
| DMSO | 50–60 | Dipole-Dipole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
